molecular formula C15H16FNO2S B2607328 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide CAS No. 1219905-61-9

2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide

Cat. No.: B2607328
CAS No.: 1219905-61-9
M. Wt: 293.36
InChI Key: JQVYTTNBSWSWKG-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a synthetic compound incorporating distinct pharmacophores, including a 4-fluorophenylthio moiety and a furan-substituted propanamide chain, making it a candidate for investigative pharmacology and medicinal chemistry. The structural motif of a fluorophenylthio group is found in compounds investigated for various biological activities, suggesting this reagent may be of interest in developing enzyme inhibition strategies or probing parasitic diseases . Furthermore, the furan heterocycle is a privileged scaffold in drug discovery, often associated with antimicrobial and cytotoxic properties, which could position this molecule as a precursor for developing novel antibacterial agents . Researchers can utilize this compound as a key intermediate to construct more complex heterocyclic systems, such as five-membered N-heterocycles, which are prevalent in many pharmaceutically active compounds and can be synthesized using modern palladium-catalyzed coupling protocols . Its primary research value lies in its potential as a versatile building block for exploring structure-activity relationships (SAR) and for the rational design of new chemical entities targeting a range of biological pathways, particularly in the fields of infectious disease and oncology .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11(9-13-3-2-8-19-13)17-15(18)10-20-14-6-4-12(16)5-7-14/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVYTTNBSWSWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide typically involves multiple steps:

  • Formation of the Thioether Linkage: : The initial step often involves the reaction of 4-fluorothiophenol with an appropriate halogenated intermediate to form the thioether linkage. This can be achieved using a nucleophilic substitution reaction under basic conditions.

  • Acylation Reaction: : The next step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to introduce the acetamide group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid.

  • Introduction of the Furan Ring: : The final step involves the introduction of the furan ring through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be necessary to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

  • Substitution: : The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the acetamide group.

    Substituted Derivatives: From nucleophilic substitution at the aromatic ring.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds with similar structural motifs. The presence of the thioether and furan rings enhances the interaction with bacterial enzymes, making them effective against various strains.

Table 1: Antibacterial Activity Comparison

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC, µM)Reference
2-((4-fluorophenyl)thio)-acetamideStaphylococcus aureus25
2-((4-fluorophenyl)thio)-acetamideEscherichia coli40
2-((4-fluorophenyl)thio)-acetamideBacillus subtilis30

These results suggest that modifications to the compound can lead to enhanced antibacterial potency, particularly against multi-drug resistant strains.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis and inhibit cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Assessment

Compound NameCell Line TestedIC50 (µM)Reference
2-((4-fluorophenyl)thio)-acetamideMCF-7 (breast cancer)10
2-((4-fluorophenyl)thio)-acetamideHeLa (cervical cancer)15

The structural components, particularly the furan and thioether groups, are believed to play significant roles in disrupting cellular processes necessary for cancer cell survival.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition Studies

Compound NameEnzyme TargetIC50 (µM)Reference
2-((4-fluorophenyl)thio)-acetamideAcetylcholinesterase20

The proposed mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing neurotransmission.

Antibacterial Efficacy

A recent study evaluated derivatives of thioether compounds against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications similar to those found in 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide significantly enhanced antibacterial activity compared to traditional antibiotics .

Cytotoxicity Assessment

In vitro assays conducted on MCF-7 cells demonstrated that compounds with similar structural motifs led to a reduction in cell viability by over 70% at concentrations around 10 µM. This suggests strong potential for anticancer applications.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the furan ring might contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Differences:

Backbone Linkers: The target compound’s thioether bridge (vs. The furan-propan-2-yl substituent introduces conformational flexibility compared to rigid cyclohexyl () or planar triazole () groups.

Electronic Effects :

  • The 4-fluorophenyl group (present in all except ) provides electron-withdrawing effects, stabilizing the aromatic ring.
  • Chloro in increases electrophilicity compared to the thioether’s nucleophilic sulfur.

Steric Bulk :

  • Bulkier substituents (e.g., cyclohexyl in ) reduce solubility but may enhance target specificity.

Key Insights:

  • The thioether in the target compound may enhance blood-brain barrier penetration compared to polar analogs like or .
  • Furan rings (present in target and ) are associated with antioxidant and anti-inflammatory activities but may confer phototoxicity risks.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is C15H16FNO2SC_{15}H_{16}FNO_2S, with a molecular weight of approximately 293.4 g/mol. The structure features a furan ring , a fluorophenyl group , and a thioacetamide moiety , which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC15H16FNO2SC_{15}H_{16}FNO_2S
Molecular Weight293.4 g/mol
CAS Number1219905-61-9
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.
  • Acetamide Formation : Finally, acetamide is synthesized through reaction with acetic anhydride or acetyl chloride.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives containing the furan and thio groups can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for related compounds, indicating strong antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, related thiazole derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting that the thio and furan moieties enhance anticancer activity .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide-like structure may mimic natural substrates, leading to the inhibition of key enzymes involved in bacterial growth and cancer cell proliferation.
  • Enhanced Lipophilicity : The presence of the fluorine atom increases lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Evaluation : A study evaluated several derivatives for their antimicrobial properties against common pathogens, demonstrating significant synergistic effects when combined with existing antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of furan-based compounds on various cancer cell lines, revealing that certain structural modifications could enhance their efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically involves a multi-step approach:

  • Thioether formation : Reacting 4-fluorothiophenol with a halogenated acetamide precursor (e.g., 2-chloroacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF or acetone) to form the (4-fluorophenyl)thio moiety .
  • Amide coupling : Introducing the N-(1-(furan-2-yl)propan-2-yl) group via nucleophilic substitution or coupling reagents like EDCI/HOBt. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (20–60°C) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC and confirm final structure using NMR and HRMS .

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for structural refinement?

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane mixtures). Data collection at low temperature (100 K) improves resolution .
  • Refinement : Use SHELXL (part of the SHELX suite) for small-molecule refinement. Key parameters include:
    • Hydrogen bonding : Identify intramolecular interactions (e.g., C–H···O) and intermolecular packing forces (N–H···O) .
    • Disorder modeling : Address furan ring disorder using PART instructions in SHELXL .
    • Validation : Check using PLATON or Mercury for geometric outliers .

Advanced Research Questions

Q. What experimental design strategies mitigate byproduct formation during the synthesis of the thioacetamide core?

Byproducts often arise from:

  • Over-alkylation : Use stoichiometric control (1:1 molar ratio of 4-fluorothiophenol to chloroacetamide) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity of thiophenol but may promote hydrolysis. Switching to acetone reduces hydrolysis while maintaining reactivity .
  • Temperature optimization : Lower reaction temperatures (0–25°C) suppress side reactions, as shown in analogous syntheses of 2-(phenylthio)acetamides .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity predictions?

  • Pharmacophore modeling : Compare the electronegativity of fluorine (high) vs. chlorine (bulky) using DFT calculations (Gaussian 09). Fluorine’s electron-withdrawing effect enhances hydrogen-bond acceptor capacity, critical for target binding .
  • Meta-analysis : Cross-reference with analogs like 2-(4-fluorophenyl)-N-pyridinylacetamides, which show improved COX-2 inhibition compared to chlorophenyl derivatives (IC₅₀ reduction by ~40%) .
  • Contradictions : Some studies note fluorine’s reduced lipophilicity may decrease membrane permeability, requiring trade-offs in lead optimization .

Q. What computational and experimental methods validate the compound’s potential as a voltage-activated calcium channel (Cav) modulator?

  • Docking studies : Use AutoDock Vina to model interactions with Cav3.2 (PDB ID: 6PU8). The furan oxygen and fluorophenyl sulfur may coordinate with Thr1063 and Asp1145 residues .
  • In vitro assays : Measure Ca²⁺ flux in HEK293 cells transfected with Cav1.2 using FLIPR Tetra. Compare with reference stabilizers like suvecaltamide (EC₅₀ ~50 nM) .
  • Contradictions : Structural analogs with bulkier substituents (e.g., morpholinyl) show reduced efficacy, suggesting steric hindrance limits Cav binding .

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